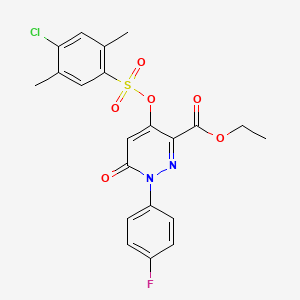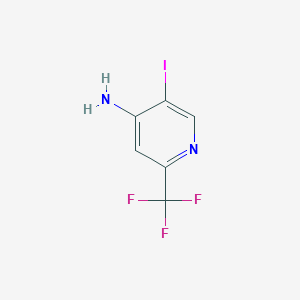
5-Iodo-2-(trifluoromethyl)pyridin-4-amine
Übersicht
Beschreibung
5-Iodo-2-(trifluoromethyl)pyridin-4-amine is a chemical compound with the CAS Number: 1239462-10-2 . It has a molecular weight of 288.01 . The IUPAC name for this compound is 5-iodo-2-(trifluoromethyl)pyridin-4-amine . It is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 5-Iodo-2-(trifluoromethyl)pyridin-4-amine is 1S/C6H4F3IN2/c7-6(8,9)5-1-4(11)3(10)2-12-5/h1-2H, (H2,11,12) . This indicates that the compound has a pyridine ring with iodine and trifluoromethyl groups attached to it, along with an amine group.Physical And Chemical Properties Analysis
5-Iodo-2-(trifluoromethyl)pyridin-4-amine is a solid compound . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Catalysis in Organic Synthesis
The aminomethylation reaction of ortho-pyridyl C-H bonds catalyzed by group 3 metal triamido complexes, including yttrium and gadolinium, is one area where derivatives of pyridine, like 5-Iodo-2-(trifluoromethyl)pyridin-4-amine, find application. These complexes are used to facilitate ortho-C-H bond addition of pyridine derivatives into the C═N double bond of nonactivated imines, producing aminomethylated products (Nagae et al., 2015).
Structural and Spectroscopic Studies
5-Iodo-2-(trifluoromethyl)pyridin-4-amine is also used in structural and spectroscopic studies. For instance, the behavior of 5-trifluoromethyl-pyridine-2-thione towards molecular iodine was studied, resulting in the formation of novel compounds whose structures were characterized by techniques such as UV-spectroscopy and X-ray diffraction (Chernov'yants et al., 2011).
Synthesis of Complex Organic Molecules
This chemical is involved in the synthesis of complex organic molecules. A study demonstrated a process for the selective construction of various substituted pyridines based on the catabolism and reconstruction behaviors of amino acids, using molecular iodine as a tandem catalyst (Xiang et al., 2016).
Microporous Material Synthesis
In the field of materials science, derivatives of pyridine are utilized in the synthesis of microporous materials. A study reported the synthesis of large-pore gallium oxyfluorophosphates using a combination of two structure-directing amines, including pyridine (Weigel et al., 1997).
Development of Anticancer Agents
Derivatives of trifluoromethyl-substituted pyridine, which may include 5-Iodo-2-(trifluoromethyl)pyridin-4-amine, have been explored for their potential as anticancer agents. A study synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives and evaluated their anticancer activity against various cancer cell lines (Chavva et al., 2013).
Safety and Hazards
The compound has been classified with the signal word “Warning” and hazard statements H302-H315-H319 . This indicates that it may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Eigenschaften
IUPAC Name |
5-iodo-2-(trifluoromethyl)pyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3IN2/c7-6(8,9)5-1-4(11)3(10)2-12-5/h1-2H,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCNOBUKLSOYER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)I)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-2-(trifluoromethyl)pyridin-4-amine | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]but-2-ynamide](/img/structure/B2823349.png)
methanone](/img/structure/B2823351.png)
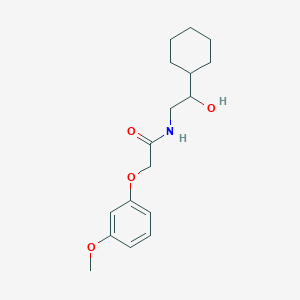


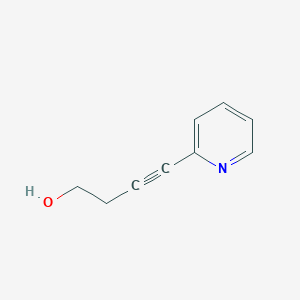
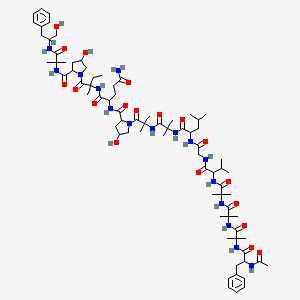
![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2823365.png)
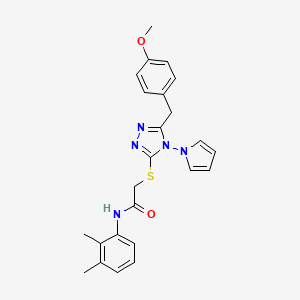

![Ethyl 4-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2823369.png)
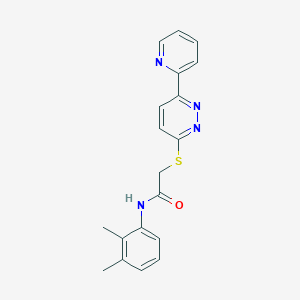
![N-cyclopentyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]thio}-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2823371.png)
